6,6-dimethylspiro[2.5]octan-1-amine hydrochloride
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Overview
Description
6,6-dimethylspiro[25]octan-1-amine hydrochloride is a chemical compound with the molecular formula C10H20ClN It is a spirocyclic amine, characterized by a unique structure where a spiro carbon atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethylspiro[2.5]octan-1-amine hydrochloride typically involves the reaction of 6,6-dimethylspiro[2.5]octan-1-one with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The final product is purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethylspiro[2.5]octan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
6,6-dimethylspiro[2.5]octan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-dimethylspiro[2.5]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6,6-difluorospiro[2.5]octan-1-amine hydrochloride
- 6-oxaspiro[2.5]octan-1-amine hydrochloride
Uniqueness
6,6-dimethylspiro[2.5]octan-1-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 6-position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2703782-24-3 |
---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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